molecular formula C25H19F2N3O2S B2750190 (4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-94-7

(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2750190
CAS RN: 892414-94-7
M. Wt: 463.5
InChI Key: VCISFTILQLZQIU-UHFFFAOYSA-N
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Description

(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C25H19F2N3O2S and its molecular weight is 463.5. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Cancer Activity in Lung Cancer : A study by Hammam et al. (2005) described the synthesis of compounds related to the queried chemical, demonstrating anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

  • Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) synthesized a series of compounds, including one structurally similar to the queried molecule, which showed activity against Mycobacterium tuberculosis and were not cytotoxic at the evaluated concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

  • Formulation Development for Poorly Water-Soluble Compounds : Burton et al. (2012) investigated formulations to increase in vivo exposure of a poorly water-soluble compound that is structurally similar to the queried chemical. They focused on formulations for early toxicology and clinical studies (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).

  • Polymer Solar Cell Efficiency Enhancement : Zhou et al. (2013) explored the use of a compound structurally similar to the queried chemical in enhancing the efficiency of polymer solar cells through solvent treatment (Zhou, Zhang, Seifter, Collins, Luo, Bazan, Nguyen, & Heeger, 2013).

  • Crystal Structure of Nuarimol : A study by Kang et al. (2015) presented the crystal structure of nuarimol, which shares a similar structural motif with the queried chemical. This study contributes to the understanding of molecular structures in the field of pyrimidine fungicides (Kang, Kim, Park, & Kim, 2015).

properties

IUPAC Name

[5-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCISFTILQLZQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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